molecular formula C13H12ClNO4 B11720093 Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B11720093
M. Wt: 281.69 g/mol
InChI Key: JNSRGFNSNCTCIA-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted isoxazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
  • Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
  • Ethyl 3-[(4-Methylphenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Uniqueness

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall chemical behavior compared to its analogs .

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 3-[(4-chlorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12ClNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3

InChI Key

JNSRGFNSNCTCIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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